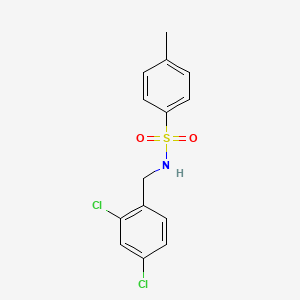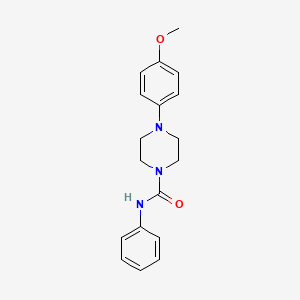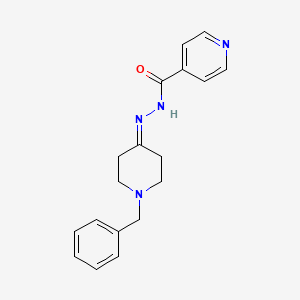
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. This compound has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.
Mecanismo De Acción
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide acts as a selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor. Upon activation, the delta-opioid receptor activates a signaling cascade that ultimately leads to the modulation of pain and reward pathways. This compound has been shown to produce analgesic effects by reducing the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. It has also been shown to reduce drug-seeking behavior by reducing the release of dopamine in the mesolimbic reward pathway.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been shown to reduce the release of neurotransmitters involved in pain signaling, such as substance P and glutamate. It has also been shown to reduce the release of dopamine in the mesolimbic reward pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide in lab experiments is its selectivity for the delta-opioid receptor. This allows for more precise modulation of pain and reward pathways compared to non-selective opioid agonists. However, this compound has a relatively low potency compared to other delta-opioid receptor agonists, which can limit its effectiveness in some experiments. Additionally, the synthesis of this compound is relatively complex and low-yielding, which can limit its availability for lab experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide. One area of research is the development of more potent and selective delta-opioid receptor agonists. This could lead to more effective pain management and addiction treatment options. Another area of research is the development of novel delivery methods for this compound, such as transdermal patches or implantable devices. This could improve the convenience and efficacy of this compound-based therapies. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-isopropylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,3-dihydro-1H-isoquinoline to form the amide bond. The final step involves the reduction of the nitro group in the resulting compound to form this compound. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to be a potent and selective agonist of the delta-opioid receptor, which is involved in the modulation of pain and reward pathways. This compound has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)16-7-9-19(10-8-16)21-20(23)14-22-12-11-17-5-3-4-6-18(17)13-22/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAVDRIOGGOICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)


![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)

![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)





![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)